molecular formula C6H3BrClN3 B1519342 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1150617-58-5

2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1519342
CAS RN: 1150617-58-5
M. Wt: 232.46 g/mol
InChI Key: VKBKVPMFSIOUCS-UHFFFAOYSA-N
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Description

2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 232.47 . This compound is part of the pyrrolopyrazine family, which is known to exhibit various biological activities .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C6H3BrClN3/c7-4-2-10-6-5 (11-4)3 (8)1-9-6/h1-2H, (H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly recognized .

Scientific Research Applications

Regioselective Synthesis of Dipyrrolopyrazine Derivatives

  • Overview : Research has demonstrated efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives through regio-selective amination reactions of dihalo-pyrrolopyrazines, including 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine. These protocols afford 2-amino- or 3-amino-pyrrolopyrazines, which are crucial for developing organic materials with potential optoelectronic applications due to their desirable optical and thermal properties.
  • Applications : The synthesized pyrrolopyrazine scaffolds, particularly the 1,7-derivatives, show promise in optoelectronic devices, indicating the significance of this compound in the field of organic electronics.
  • Reference : Puttavva Meti et al., 2017, RSC Advances
  • Overview : Another study focused on the synthesis of pyrrolo[1,2-a]pyrazines derivatives from 2-bromo-5-methoxypyrazine and propargyl amines or ethers. These derivatives exhibited moderate in vitro anti-inflammatory effects, suggesting potential therapeutic applications.
  • Applications : The anti-inflammatory activity of these pyrrolo[1,2-a]pyrazine derivatives, particularly compound 3c, highlights their potential as anti-inflammatory agents, contributing to the medicinal chemistry field.
  • Reference : Y. Zhou et al., 2013, Advanced Materials Research
  • Overview : Further research has explored the diversity-oriented synthesis of a chemical library based on a pyrrolo[1,2-a]pyrazine core, utilizing palladium-catalyzed direct C6 arylation with various aryl bromides. This approach allows for the introduction of diverse functional groups, expanding the utility of pyrrolo[1,2-a]pyrazines in chemical synthesis.
  • Applications : The ability to decorate pyrrolo[1,2-a]pyrazines with various functional groups through a diversity-oriented approach broadens their application in synthesizing complex organic molecules with potential pharmaceutical and material science applications.
  • Reference : Sujin Park et al., 2014, Tetrahedron

Safety and Hazards

The safety and hazards of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine are not clearly recognized .

Future Directions

Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBKVPMFSIOUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265071
Record name 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150617-58-5
Record name 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.8 g, 9.09 mmol) in 18 mL of DCM and 18 mL of DMF was added NCS (1.46 g, 10.9 mmol) at RT. The reaction mixture was stirred at RT overnight, then partitioned between EtOAc and brine. The organic layer was dried (MgSO4) concentrated to give 2.98 g of impure 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine as a yellow oil which was used for the next step without any purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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